
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Descripción general
Descripción
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid, also known as Mepivacaine, is a local anesthetic drug used for pain management during surgery, dental procedures, and childbirth. Mepivacaine is a member of the amino amide class of local anesthetics, which are widely used in medical practice due to their effectiveness and low toxicity.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Crystal Structure
- Hydrogen Bonding Analysis : 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, closely related to the chemical , demonstrate interesting hydrogen bonding behavior. Notably, 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid forms a unique 8-membered chelate ring through strong intramolecular hydrogen bonding, as revealed through 1H NMR spectroscopy and X-ray crystallography. Such characteristics could be significant in understanding the molecular structure and reactivity of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Electrochemical Studies
- Electrochemical Characteristics : Derivatives of closely related compounds have been subject to detailed electrochemical analysis. For instance, 5-methoxycarbonoyl-1-methyl-2-thio-1,2-dihydropyridine and its analogs have been studied via recent electrochemical methods, with findings indicating that pH variations and electrolyte modifications significantly influence electrochemical currents (Lejeune, Vandenbalck, Patriarche, & Lapière, 1981).
X-ray Powder Diffraction Data
- Structural Characterization : X-ray powder diffraction has been employed to determine the crystal structure of closely related compounds. Such data are crucial for comprehending the crystallography of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its derivatives, which could be pivotal for the compound's application in various fields, such as material science and pharmaceuticals (Wang, Suo, Zhang, Hou, & Li, 2017).
Synthesis Routes and Application in Drug Development
- Efficient Synthesis Routes : A potential anti-asthmatic agent, 6,7-Diethoxy-1-[1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridin-4-yl]naphthalene-2,3-dimethanol, demonstrates the importance of efficiently synthesizing the 1-(2-methoxyethyl)-2-pyridone moiety. The compound, a phosphodiesterase 4 inhibitor, necessitated the development of an efficient synthetic route, highlighting the significance of chemical synthesis methods for drug development (Sugahara, Moritani, Kuroda, Kondo, Shimadzu, & Ukita, 2000).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-5-4-10-3-2-7(9(12)13)6-8(10)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGZMIGYXAKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

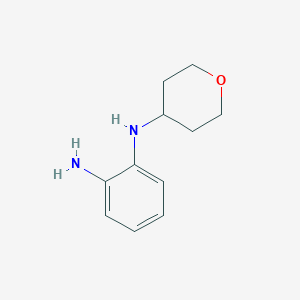
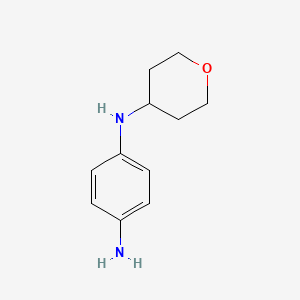
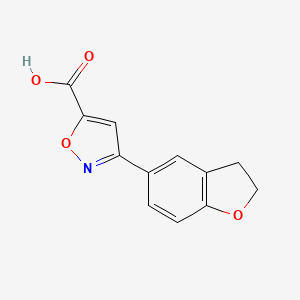
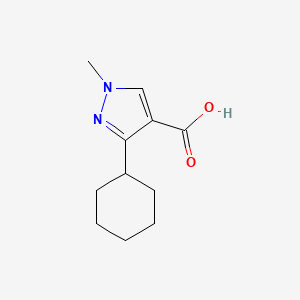
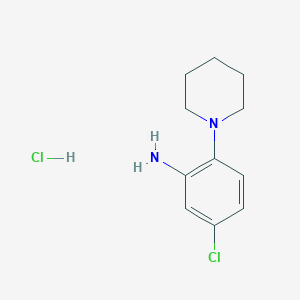
![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)
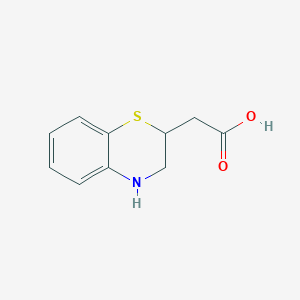

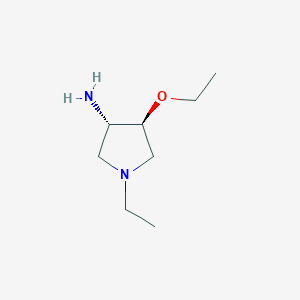
![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)

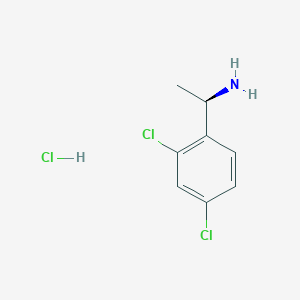
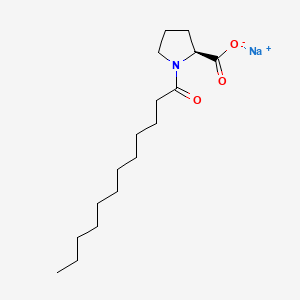
![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)